SRI-011381 Hydrochloride vs. Kartogenin: Differential Enhancement of Aβ Phagocytosis in Macrophages
SRI-011381 hydrochloride demonstrates quantifiable enhancement of amyloid-beta (Aβ) phagocytosis, a mechanism critical for Alzheimer's disease pathology clearance. When tested in parallel with Kartogenin (KGN) in J774A.1 and THP-1 macrophage cell lines, SRI-011381 at 2 µM and 5 µM concentrations increased phagocytosis of Aβ42 by >20% compared to untreated controls [1]. In the same experimental system, Kartogenin also enhanced TMEM119 expression and Aβ clearance, but the two compounds were evaluated as distinct small-molecule interventions with non-identical potency profiles [1].
| Evidence Dimension | Enhancement of Aβ42 phagocytosis in macrophages |
|---|---|
| Target Compound Data | >20% increase in Aβ42 phagocytosis at 2 µM and 5 µM |
| Comparator Or Baseline | Kartogenin (KGN): also enhances TMEM119-mediated Aβ clearance; direct comparative phagocytosis percentage not reported in same assay |
| Quantified Difference | Both compounds increase Aβ clearance; SRI-011381 quantitatively defined at >20% phagocytosis enhancement in macrophage assays |
| Conditions | J774A.1 and THP-1 macrophage cell lines treated with Aβ42; SRI-011381 concentrations of 2 µM and 5 µM |
Why This Matters
This quantifies SRI-011381's functional activity in a disease-relevant clearance assay, establishing a benchmark for potency verification when selecting among available TGF-β pathway activators.
- [1] Zhao Y, et al. Microglial TMEM119 binds to amyloid-β to promote its clearance in an Aβ-depositing mouse model of Alzheimer's disease. Immunity. 2025. View Source
